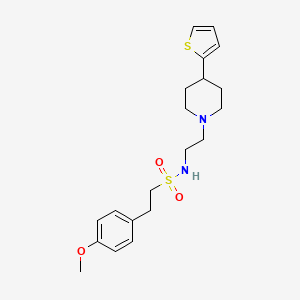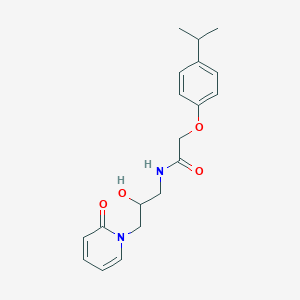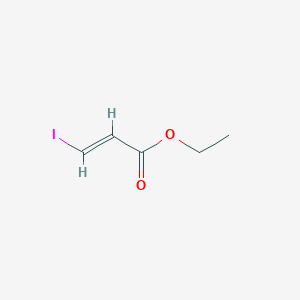
2-(Trifluoromethoxy)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Trifluoromethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4F3NO2/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 179.1 .Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)pyridin-3-ol has been widely studied for its potential applications in various scientific fields. In particular, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)pyridin-3-ol is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases, which are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. Inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurons, this compound has been shown to protect against oxidative stress and apoptosis, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Trifluoromethoxy)pyridin-3-ol has several advantages for lab experiments, including its high yield and easy purification. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a promising drug candidate. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
2-(Trifluoromethoxy)pyridin-3-ol has several potential future directions, including further investigation of its mechanism of action and potential drug applications. Additionally, this compound could be modified to improve its solubility and reduce its toxicity. This compound could also be used as a tool compound in chemical biology research to investigate the role of specific enzymes and pathways in disease. Overall, this compound has significant potential for future research and development in various scientific fields.
Synthesemethoden
2-(Trifluoromethoxy)pyridin-3-ol can be synthesized through several methods, including the reaction of 2-chloro-3-hydroxypyridine with trifluoromethoxyboronic acid and palladium catalyst, or the reaction of 3-pyridylboronic acid with trifluoromethyl ether and copper catalyst. The yield of this compound synthesis is typically high, and the compound can be easily purified through column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(trifluoromethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOEVOBWJDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)

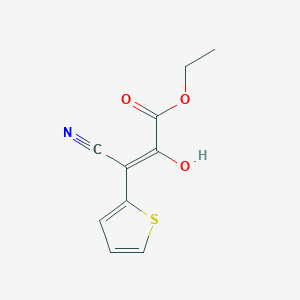

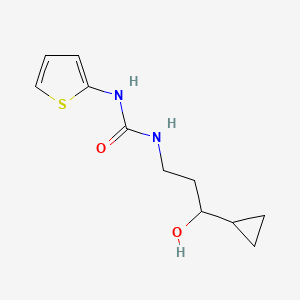
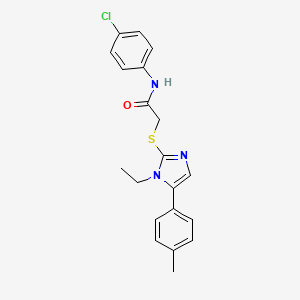
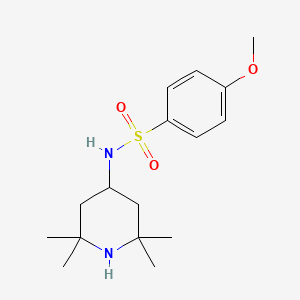
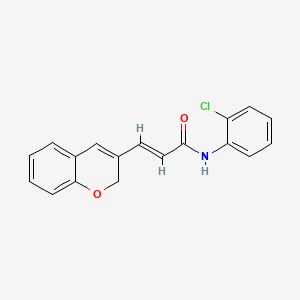
![Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid](/img/structure/B2785254.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)
